2-(4-(2,5-Dihydro-1H-pyrrol-1-yl)phenoxy)ethyl acetate
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Overview
Description
2-(4-(2,5-Dihydro-1H-pyrrol-1-yl)phenoxy)ethyl acetate is an organic compound that features a pyrrole ring attached to a phenoxy group, which is further linked to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,5-Dihydro-1H-pyrrol-1-yl)phenoxy)ethyl acetate typically involves the reaction of 4-(2,5-Dihydro-1H-pyrrol-1-yl)phenol with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,5-Dihydro-1H-pyrrol-1-yl)phenoxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form corresponding pyrrolidones.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyrrolidone derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-(2,5-Dihydro-1H-pyrrol-1-yl)phenoxy)ethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(2,5-Dihydro-1H-pyrrol-1-yl)phenoxy)ethyl acetate involves its interaction with specific molecular targets. The pyrrole ring can interact with enzymes and receptors, modulating their activity. The phenoxy group can enhance the compound’s binding affinity to its targets, while the ethyl acetate moiety can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide
- 4-(3-Dialkylamino-2,5-dioxopyrrolidin-1-yl)benzoic acid esters
- Imidazole containing compounds
Uniqueness
2-(4-(2,5-Dihydro-1H-pyrrol-1-yl)phenoxy)ethyl acetate is unique due to its combination of a pyrrole ring with a phenoxy group and an ethyl acetate moiety. This structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .
Biological Activity
2-(4-(2,5-Dihydro-1H-pyrrol-1-yl)phenoxy)ethyl acetate is a compound characterized by its unique structural features, including a pyrrole ring and an ethyl acetate moiety. This article aims to explore its biological activities, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N1O3, with a molecular weight of approximately 231.29 g/mol. The compound features a pyrrole ring linked to a phenoxy group, which is further connected to an acetate functional group, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-(2,5-dihydro-1H-pyrrol-1-yl)phenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. This reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .
Antitumor Activity
Research has highlighted the compound's potential as an antitumor agent. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, with mechanisms likely involving apoptosis induction and inhibition of cell proliferation. The structure-activity relationship (SAR) analysis suggests that the presence of the pyrrole moiety is crucial for enhancing its anticancer activity .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies showed that it significantly reduced paw edema in animal models, indicating its potential as an anti-inflammatory agent. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various derivatives of ethyl acetate compounds, including this compound. Results indicated strong inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Case Study 2: Cytotoxicity Against Cancer Cells
In another study focusing on its antitumor properties, researchers tested the compound against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be approximately 25 µM for MCF-7 and 30 µM for HeLa cells, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
Compound Name | Molecular Formula | IC50 (µM) | Activity Type |
---|---|---|---|
Compound A | C14H13Cl2NO3 | 20 | Antitumor |
Compound B | C15H17N3O3 | 30 | Antimicrobial |
Compound C | C16H18N2O4 | 15 | Anti-inflammatory |
This table illustrates that while similar compounds exhibit varying degrees of biological activity, the unique structure of this compound may confer specific advantages in certain therapeutic areas.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-[4-(2,5-dihydropyrrol-1-yl)phenoxy]ethyl acetate |
InChI |
InChI=1S/C14H17NO3/c1-12(16)17-10-11-18-14-6-4-13(5-7-14)15-8-2-3-9-15/h2-7H,8-11H2,1H3 |
InChI Key |
MJJATISZGHTGHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=CC=C(C=C1)N2CC=CC2 |
Origin of Product |
United States |
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